molecular formula C8H11NO B15247577 6-Ethyl-5-methylpyridin-2-ol

6-Ethyl-5-methylpyridin-2-ol

Cat. No.: B15247577
M. Wt: 137.18 g/mol
InChI Key: VWBCYWNXJXZABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-methylpyridin-2-ol is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its ethyl and methyl substituents at the 6 and 5 positions, respectively, and a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst at elevated temperatures (200-300°C) and pressures (12-13 MPa) can yield the desired compound . The use of ammonium acetate as a promoter has been identified as particularly effective in optimizing the reaction conditions .

Industrial Production Methods: Industrial production of this compound typically follows the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for efficient production with a yield of approximately 70%, although it also produces small amounts of other pyridine bases .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different pyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitro-substituted pyridines .

Scientific Research Applications

6-Ethyl-5-methylpyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2 position allows for hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but lacks the hydroxyl group at the 2 position.

    5-Ethyl-2-methylpyridine: Another isomer with different substitution patterns.

    2,6-Dimethylpyridine: Lacks the ethyl group but has two methyl groups at the 2 and 6 positions.

Uniqueness: 6-Ethyl-5-methylpyridin-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

6-ethyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-6(2)4-5-8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

VWBCYWNXJXZABS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.